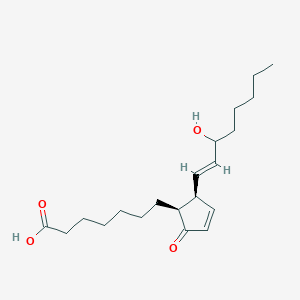

8-iso Prostaglandin A1

概要

説明

8-iso Prostaglandin A1 is an isoprostane, a type of prostaglandin-like compound formed through the non-enzymatic peroxidation of arachidonic acid. It is part of a larger family of prostanoids that are not derived from the cyclooxygenase pathway. This compound is known for its role in oxidative stress and has been studied for its biological activities and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin A1 typically involves the oxidation of arachidonic acid. This process can be achieved through various oxidative agents, including free radicals and reactive oxygen species. The reaction conditions often require a controlled environment to prevent over-oxidation and ensure the selective formation of the desired isoprostane.

Industrial Production Methods: Industrial production of this compound is less common due to its specific and niche applications. it can be synthesized in bulk using advanced organic synthesis techniques that involve the careful control of reaction parameters to maximize yield and purity .

化学反応の分析

Types of Reactions: 8-iso Prostaglandin A1 undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized prostanoids, while reduction can yield less oxidized derivatives .

科学的研究の応用

Biomarker for Oxidative Stress

8-Iso Prostaglandin A1 is recognized as a significant biomarker for oxidative stress, which is implicated in various diseases. The compound is primarily produced through the peroxidation of arachidonic acid and serves as an indicator of lipid peroxidation levels in biological systems.

- Mechanisms of Formation : It can be generated both enzymatically via prostaglandin-endoperoxide synthases (PGHS) and non-enzymatically through chemical lipid peroxidation (CLP). Studies have shown that the contribution from PGHS can be comparable to that from CLP under certain conditions, complicating its interpretation as a selective marker for oxidative stress .

- Clinical Relevance : Elevated levels of this compound have been associated with various health conditions, including cardiovascular diseases, chronic obstructive pulmonary disease (COPD), and community-acquired pneumonia (CAP). For instance, higher serum levels of 8-iso-PGF2α in CAP patients correlate with disease severity and prognosis, indicating its potential utility in clinical settings .

Role in Respiratory Diseases

Research has identified this compound's involvement in pulmonary diseases. Its levels are significantly elevated in patients with conditions such as COPD and acute lung injury.

- Prognostic Marker : In a study involving CAP patients, serum levels of 8-iso-PGF2α were found to predict the severity of the disease and were positively correlated with inflammatory cytokines such as CRP and TNFα. This suggests that this compound could serve as an early prognostic biomarker for respiratory conditions .

Implications in Endometriosis

Recent findings have highlighted the presence of this compound in endometriosis, indicating its potential role in this condition.

- Pathophysiological Insights : The detection of this compound in endometrial tissues may provide insights into the inflammatory processes associated with endometriosis, suggesting that it could be a target for therapeutic interventions aimed at managing this condition .

Genetic Factors Influencing Levels

Genetic factors play a crucial role in determining the levels of this compound within populations. Studies indicate that variations in genetic makeup can influence how individuals metabolize and respond to oxidative stress.

- Heritability Studies : Research shows that heritability estimates for 8-isoprostane levels are significantly higher among smokers compared to non-smokers. This suggests that genetic predispositions may modulate the effects of environmental factors such as smoking on oxidative stress markers .

Therapeutic Potential

Given its role as a biomarker for oxidative stress and its involvement in various diseases, this compound presents potential therapeutic implications.

- Antioxidant Therapies : Understanding the pathways through which this compound is produced could lead to novel antioxidant therapies aimed at mitigating oxidative damage associated with chronic diseases .

Summary Table

| Application Area | Findings/Implications |

|---|---|

| Biomarker for Oxidative Stress | Indicates lipid peroxidation; predicts disease severity |

| Respiratory Diseases | Elevated levels correlate with severity; potential prognostic marker |

| Endometriosis | Presence indicates inflammatory processes; possible therapeutic target |

| Genetic Influences | Heritability affected by smoking; modulates oxidative stress response |

| Therapeutic Potential | Insights into antioxidant therapies; targets for chronic disease management |

作用機序

The mechanism of action of 8-iso Prostaglandin A1 involves its interaction with specific molecular targets and pathways:

Molecular Targets: It inhibits aldo-keto reductase family 1 member B10 (AKR1B10), which is involved in various metabolic processes.

類似化合物との比較

8-iso Prostaglandin F2α: Another isoprostane with similar oxidative stress biomarker properties.

15-keto Prostaglandin E1: A prostaglandin derivative with distinct biological activities.

Uniqueness: 8-iso Prostaglandin A1 is unique due to its specific inhibitory effects on AKR1B10 and its role in modulating neurotransmitter release. This sets it apart from other isoprostanes and prostaglandins, which may have different targets and mechanisms of action .

生物活性

8-Iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane that has garnered attention due to its biological activity and potential implications in various physiological and pathological processes. Isoprostanes, including 8-iso-PGA1, are formed through the non-enzymatic peroxidation of arachidonic acid and are considered reliable biomarkers for oxidative stress. This article delves into the biological activity of 8-iso-PGA1, exploring its formation mechanisms, biological effects, and relevance in disease contexts.

Mechanisms of Formation

8-Iso-PGA1 is primarily generated via two pathways:

- Chemical Lipid Peroxidation (CLP) : This non-enzymatic process occurs when free radicals oxidize polyunsaturated fatty acids, leading to the formation of isoprostanes.

- Enzymatic Lipid Peroxidation : Prostaglandin-endoperoxide synthases (PGHS) also contribute to the formation of 8-iso-PGA1 in vivo, producing it through a more selective mechanism involving tyrosyl radicals at the enzyme's active site .

The relative contributions of these pathways can be distinguished by measuring the ratio of 8-iso-PGA1 to its enzymatic analog, prostaglandin A1 (PGA1) .

Biological Effects

Inhibition of Enzymes : 8-Iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10), which is involved in various metabolic processes. This inhibition may have implications for diseases characterized by oxidative stress and inflammation .

Oxidative Stress Biomarker : As a product of lipid peroxidation, 8-iso-PGA1 serves as a biomarker for oxidative stress. Elevated levels have been associated with several conditions, including cardiovascular diseases, diabetes, and cancer .

Study on Smokers

A study investigated plasma levels of 8-iso-PGA1 in smokers compared to non-smokers. Results indicated significantly higher levels in smokers, suggesting a correlation between tobacco exposure and increased oxidative stress . The study emphasized the importance of distinguishing between chemical and enzymatic sources of 8-iso-PGA1 for accurate interpretation of results.

Genetic Interaction Studies

Research has also explored genetic factors influencing the levels of 8-iso-PGA1. Variants affecting reactive oxygen species (ROS) metabolism were found to modulate the heritability of 8-isoprostane levels, indicating a complex interplay between genetics and environmental factors such as smoking .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Formation Mechanisms | - Chemical lipid peroxidation - Enzymatic lipid peroxidation via PGHS |

| Biological Activities | - Inhibits AKR1B10 - Serves as a biomarker for oxidative stress |

| Associated Conditions | - Cardiovascular diseases - Diabetes - Cancer |

| Research Insights | - Higher levels in smokers - Genetic modulation of levels |

特性

IUPAC Name |

7-[(1S,2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-UXVMJRBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。